N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide
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Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive compounds . It also contains a furan ring, which is a heterocyclic compound that often contributes to the bioactivity of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzo[d][1,3]dioxol-5-yl group, a furan ring, and a dimethylaminoethyl group. These groups could potentially interact with biological targets in unique ways .Scientific Research Applications
Crystal Structures and Synthesis
- Research on benzo-furan derivatives, such as the study of butyl 2-amino-5-hy-droxy-4-(4-nitro-phen-yl)benzo-furan-3-carboxyl-ate, highlights interest in anti-tumoral activity and the detailed crystallographic analysis of such compounds. This suggests a potential application in the development of anti-cancer agents (R. Diana et al., 2019).
- The synthesis of dimethyl 3,4-disubstituted furan-2,5-dicarboxylates, achieved through reactions involving dimethyl diglycolate and various carbonyl compounds, points to the methodological advancements in creating furan-based structures, which could be relevant for designing novel pharmaceuticals or materials (Lu Yu, 2007).
Biological Activities
- Novel furanyl derivatives from the red seaweed Gracilaria opuntia were found to possess anti-inflammatory and antioxidative effects. These findings indicate the potential biomedical applications of furanyl compounds in developing anti-inflammatory and antioxidant therapies (Fasina Makkar & K. Chakraborty, 2018).
- The study on Schiff bases derived from sulfa drugs demonstrated enzyme inhibition properties, suggesting applications in the development of new therapeutic agents targeting specific enzymatic pathways (S. Alyar et al., 2019).
Catalytic and Material Applications
- Micellization studies on poly[2-(dimethylamino)ethyl methacrylate] shed light on the surfactant behavior of polymers with dimethylamino groups, revealing potential applications in materials science for the development of responsive materials and emulsifiers (Qiongqiong Liu et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-20(2)12(13-4-3-7-23-13)9-18-16(21)17(22)19-11-5-6-14-15(8-11)25-10-24-14/h3-8,12H,9-10H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFLTEWUQWPYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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